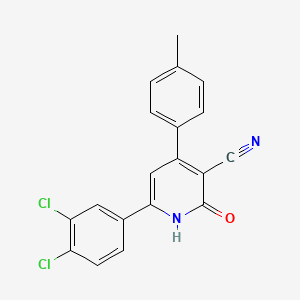
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis
Benzamides can undergo a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
Research has shown that compounds structurally related to 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These inhibitors, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have demonstrated the ability to decrease the level of phosphorylation of tau proteins and their aggregation, showing neuroprotective activity and potential as treatments for Alzheimer's disease (Lee et al., 2018).
Chemical Synthesis
In chemical synthesis, the compound's framework has been utilized in the protection of amidines during solution phase library synthesis, showcasing the utility of similar benzamide derivatives in facilitating the synthesis of complex organic molecules (Bailey et al., 1999).
Liquid Crystal Research
Derivatives related to 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide have been synthesized and characterized for their mesomorphic properties in the development of liquid crystals. These compounds, featuring a benzothiazole core, have been studied for their potential applications in display technologies (Ha et al., 2010).
Photopolymerization Initiators
Compounds incorporating a benzoylphenyl moiety have been explored as photoinitiators in nitroxide-mediated photopolymerization processes. Such materials are valuable in the development of advanced polymer materials with specific properties for coatings, adhesives, and 3D printing applications (Guillaneuf et al., 2010).
Anticancer Research
In anticancer research, certain benzamide derivatives have been identified for their cytotoxic effects against various cancer cell lines. These studies contribute to the development of novel therapeutic agents targeting specific mechanisms involved in cancer progression (Hour et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The nitro group may undergo reduction to form reactive species, which can further interact with biological targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways accurately. Benzothiazoles are known to interfere with various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide are not yet known. The presence of the methoxy group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution. The nitro group could be metabolically reduced, and the compound could be excreted via renal or biliary routes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of experimental data. Benzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biological molecules. For instance, the nitro group’s reduction might be more favorable under hypoxic conditions, which are common in tumor tissues .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S/c1-30-17-11-16(25(28)29)12-18-19(17)23-22(31-18)24-21(27)15-9-7-14(8-10-15)20(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMWBGBVLQQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)


![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)

![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)

